1,6-Diaminodiamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Diaminodiamantane is a diamondoid compound characterized by its unique cage-like structure, which is derived from diamantane. Diamondoids are a class of hydrocarbons that possess a diamond-like framework, making them highly stable and rigid. The presence of two amino groups at the 1 and 6 positions of the diamantane structure imparts unique chemical properties to this compound .
Preparation Methods
1,6-Diaminodiamantane can be synthesized through various methods. One common approach involves the polycondensation of this compound with aromatic diacid chlorides. This method yields polyamides with inherent viscosities ranging from 0.15 to 0.45 dL/g . Another method involves the direct polycondensation of 1,6-bis(trimellitimido)diamantane with various aromatic diamines in N-methyl-2-pyrrolidone containing lithium chloride .
Chemical Reactions Analysis
1,6-Diaminodiamantane undergoes several types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert nitro groups back to amino groups.
Substitution: The amino groups can participate in substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
1,6-Diaminodiamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers.
Biology: Its unique structure makes it a potential candidate for drug delivery systems and as a scaffold for biomolecule attachment.
Mechanism of Action
The mechanism of action of 1,6-diaminodiamantane involves its interaction with various molecular targets. In the context of cancer treatment, it acts as a ligand for platinum complexes, enhancing their solubility and efficacy. The compound binds to nucleotides, facilitating the formation of stable complexes that inhibit cancer cell proliferation .
Comparison with Similar Compounds
1,6-Diaminodiamantane can be compared with other diamondoid compounds such as:
1,2-Diaminodiamantane: Similar in structure but with amino groups at the 1 and 2 positions.
4,9-Diaminodiamantane: Features amino groups at the 4 and 9 positions.
Adamantane derivatives: These include compounds like 1-aminoadamantane, which have a simpler structure but share some chemical properties with diamantane derivatives
Properties
CAS No. |
166040-10-4 |
---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
pentacyclo[7.3.1.14,12.02,7.06,11]tetradecane-1,6-diamine |
InChI |
InChI=1S/C14H22N2/c15-13-6-8-3-10-9(13)1-7-2-11(13)12(4-8)14(10,16)5-7/h7-12H,1-6,15-16H2 |
InChI Key |
WMBTVDOFORJFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3C4CC5CC(C1C3(C5)N)C4(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.